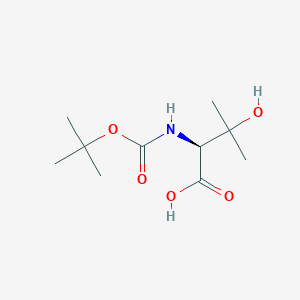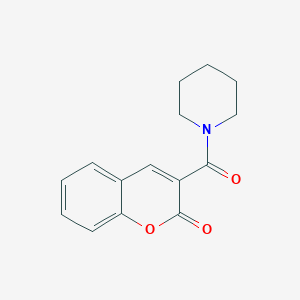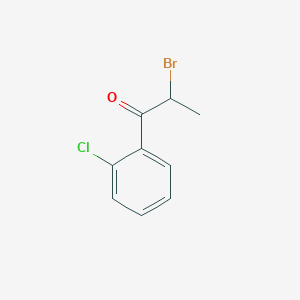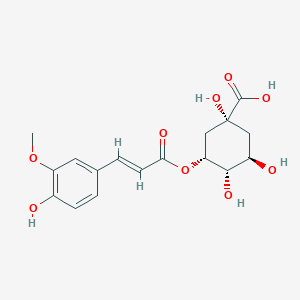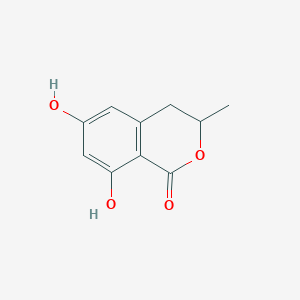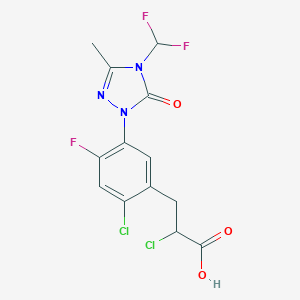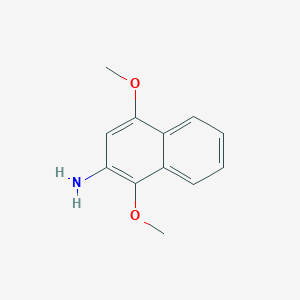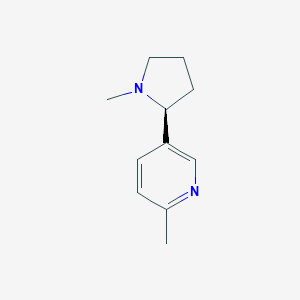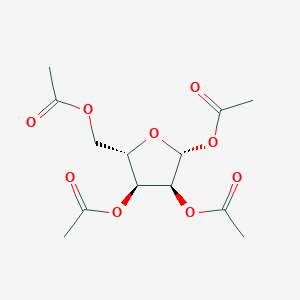
1,2,3,5-Tetra-O-アセチル-β-L-リボフラノース
説明
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is a chemical compound that belongs to the class of organic compounds known as acetates. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of three acetoxy groups and one acetate group attached to the oxolane ring. It is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose, also known as [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate, is a chemical compound with the molecular formula C13H18O9 . This compound is an isomer of 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose .
Target of Action
It is known to be involved in the synthesis of nucleoside analogs .
Mode of Action
It is known to participate in the synthesis of nucleoside analogs .
Biochemical Pathways
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is involved in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine . This suggests that it may play a role in nucleic acid synthesis and the transmission of genetic information.
Result of Action
As a participant in the synthesis of nucleoside analogs, it may influence the structure and function of nucleic acids .
生化学分析
Biochemical Properties
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides and nucleotides. It interacts with various enzymes, such as ribokinase and nucleoside phosphorylase, which facilitate the phosphorylation and glycosylation processes. These interactions are essential for the formation of nucleotides, which are the building blocks of nucleic acids. The compound’s acetyl groups can be hydrolyzed by esterases, leading to the release of free ribose, which can then participate in further biochemical reactions .
Cellular Effects
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be taken up by cells and deacetylated to release ribose, which is then utilized in the pentose phosphate pathway. This pathway is crucial for generating NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis. Additionally, the compound’s acetyl groups can modulate the activity of histone acetyltransferases, thereby influencing gene expression and chromatin structure .
Molecular Mechanism
At the molecular level, 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose exerts its effects through several mechanisms. The compound binds to specific enzymes, such as ribokinase, facilitating the phosphorylation of ribose. This phosphorylation is a critical step in the synthesis of nucleotides. Additionally, the acetyl groups of the compound can be transferred to histones by histone acetyltransferases, leading to changes in chromatin structure and gene expression. These molecular interactions highlight the compound’s role in regulating cellular processes and maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose can change over time. The compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of esterases, leading to the release of free ribose. This hydrolysis can affect the compound’s activity and its interactions with cellular components. Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose vary with different dosages in animal models. At low doses, the compound can enhance nucleotide synthesis and support cellular metabolism. At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage. These adverse effects are likely due to the excessive accumulation of acetyl groups and the disruption of cellular homeostasis. Therefore, careful dosage optimization is crucial for achieving the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is involved in several metabolic pathways, including the pentose phosphate pathway and nucleotide synthesis. The compound is deacetylated to release ribose, which is then phosphorylated by ribokinase to form ribose-5-phosphate. This intermediate is a key component of the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for anabolic reactions. Additionally, the compound’s acetyl groups can be utilized in acetyl-CoA synthesis, further integrating it into cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or facilitated transport. Once inside the cell, it is deacetylated to release ribose, which can then be utilized in metabolic pathways. The acetyl groups can also be transported to the nucleus, where they participate in histone acetylation and gene regulation. This distribution pattern highlights the compound’s versatility and its ability to influence multiple cellular processes .
Subcellular Localization
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. In the cytoplasm, the compound is involved in metabolic processes, such as the pentose phosphate pathway and nucleotide synthesis. In the nucleus, the acetyl groups of the compound can be transferred to histones, influencing chromatin structure and gene expression. This dual localization underscores the compound’s multifaceted role in cellular function and regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose typically involves the acetylation of a precursor compound, such as a hydroxylated oxolane derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, under mild conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity reagents and efficient purification techniques, such as column chromatography, ensures the production of high-quality product.
化学反応の分析
Types of Reactions
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of a base, such as sodium hydroxide, to yield the corresponding hydroxylated oxolane derivative and acetic acid.
Reduction: Reduction of the acetate groups can be achieved using reducing agents, such as lithium aluminum hydride, to yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide, water, mild heating.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Halogenating agents, such as thionyl chloride, in the presence of a base.
Major Products Formed
Hydrolysis: Hydroxylated oxolane derivative, acetic acid.
Reduction: Alcohols.
Substitution: Halogenated oxolane derivatives.
類似化合物との比較
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose can be compared with other similar compounds, such as:
[(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate: This compound lacks the acetoxy groups and has hydroxyl groups instead, making it more hydrophilic.
[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl propionate: This compound has a propionate group instead of an acetate group, which affects its reactivity and solubility.
The uniqueness of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose lies in its specific arrangement of acetoxy groups, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-CYDGBPFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358660 | |
| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144490-03-9 | |
| Record name | β-L-Ribofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144490-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-L-Ribofuranose, tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


